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Compound of Interest

Compound Name: Pyridine-d5 N-oxide

CAS No.: 19639-76-0

Cat. No.: B015919 Get Quote

Executive Summary
Pyridine-d5 N-oxide (CAS: 7291-22-7 for Pyridine-d5, N-oxide specific CAS varies by

enrichment) is a specialized deuterated isotopomer used primarily in two critical domains of

pharmaceutical research: as a metabolic reference standard for identifying N-oxide metabolites

(a common Phase I metabolic pathway) and as a polar, non-protic NMR solvent for specific

organometallic complexes.[1]

This guide provides the definitive spectral fingerprints (

H and

C NMR) required for purity assessment and structural validation. It also details a high-fidelity
synthesis protocol optimized to prevent deuterium scrambling, ensuring isotopic integrity.[1]

Part 1: The Isotopic Signature (Spectral Data)
The characterization of Pyridine-d5 N-oxide relies on observing the "silence" in the proton

channel (except for specific residual peaks) and the unique multiplet splitting in the carbon

channel caused by Carbon-Deuterium (

) coupling.[1]

H NMR Data (Residual & Reference)
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In a fully deuterated sample (

), the

H NMR spectrum should be devoid of major signals. The peaks observed are residual protio-
isotopomers (impurities).[1] These residuals appear at the exact chemical shifts of the non-
deuterated (proteo) Pyridine N-oxide.[1]

Table 1:

H NMR Chemical Shifts (Reference for Residuals) Solvent: CDCl

, 500 MHz, 298 K

Position
Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity
Integration
(Residual)

(2, 6) Ar-H 8.25 – 8.27 Multiplet (d) Trace

(4) Ar-H 7.40 – 7.44 Multiplet (t) Trace

(3, 5) Ar-H 7.35 – 7.37 Multiplet (t) Trace

Technical Note: Upon N-oxidation, the

-protons of pyridine typically shift upfield (from ~8.60 ppm in pyridine to ~8.25 ppm

in the N-oxide) due to the increased electron density donated by the oxygen into the

ring system, shielding the ortho-positions.[1]

C NMR Data (The Definitive Fingerprint)
The
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C spectrum provides the positive identification of the deuterated backbone.[1] Due to the spin
of Deuterium (

), carbon atoms attached to deuterium appear as triplets (

intensity ratio) rather than sharp singlets.[2][3]

Table 2:

C NMR Chemical Shifts & Coupling Constants Solvent: CDCl

, 125 MHz

Position
Carbon
Assignment

Chemical Shift
(

, ppm)

Multiplicity Coupling (Hz)

(2, 6) C-D 138.3 – 138.6
Triplet (

)
~24 - 26

(3, 5) C-D 125.4 – 125.6
Triplet (

)
~24 - 26

(4) C-D 125.1 – 125.3
Triplet (

)
~24 - 26

Isotope Shift: Deuterated carbons typically exhibit a slight upfield isotope shift (

to

ppm) compared to their proteo-analogs.[1] The values above account for this shift

relative to standard Pyridine N-oxide (

ppm).[1]
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Spectral Logic Visualization
The following diagram illustrates the interpretation logic for validating Pyridine-d5 N-oxide
purity.

Sample: Pyridine-d5 N-oxide

1H NMR Acquisition

13C NMR Acquisition

Result: Silent Baseline
High Purity

Result: Trace Peaks @ 8.2, 7.4 ppm
Residual Protio

Result: 3 Distinct Signals Pattern: 1:1:1 Triplets (C-D)
Confirms Deuteration

Click to download full resolution via product page

Figure 1: Decision logic for spectral validation of Pyridine-d5 N-oxide.

Part 2: Synthesis Protocol (mCPBA Oxidation)
To synthesize Pyridine-d5 N-oxide with high isotopic fidelity, we utilize meta-

Chloroperoxybenzoic acid (mCPBA).[1] This method is preferred over H

O

/Acetic Acid for deuterated substrates because it proceeds under milder conditions, minimizing
the risk of acid-catalyzed Hydrogen-Deuterium exchange (scrambling).[1]

Reagents & Equipment
Substrate: Pyridine-d5 (

, Aldrich/CIL).[1][3]

Oxidant: mCPBA (

, balance is m-chlorobenzoic acid/water).[1]

Solvent: Dichloromethane (DCM), anhydrous.[1]
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Scavenger: Potassium Carbonate (K

CO

) or basic alumina.[1]

Step-by-Step Methodology
Preparation (0°C): Dissolve Pyridine-d5 (1.0 eq) in anhydrous DCM (10 mL/g). Cool the

solution to 0°C in an ice bath.

Why: Controlling temperature prevents over-oxidation or side reactions.[1]

Addition: Slowly add mCPBA (1.2 eq) dissolved in DCM dropwise over 30 minutes.

Observation: A white precipitate (

-chlorobenzoic acid byproduct) may begin to form.[1]

Reaction (RT): Allow the mixture to warm to Room Temperature (RT) and stir for 12-18

hours.

Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9).[1] Pyridine N-oxide is

significantly more polar (

) than Pyridine (

).[1]

Workup (Critical for Purity):

Filtration: Filter off the solid

-chlorobenzoic acid.[1]

Scavenging: Wash the organic filtrate with saturated aqueous NaHCO

(3x) to remove excess mCPBA and acid byproducts.[1]
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Note: Pyridine N-oxide is water-soluble.[1] To avoid yield loss, do not use excessive water

volumes, or back-extract the aqueous layer with DCM/Chloroform multiple times.[1]

Alternative (Anhydrous): Pass the crude reaction mixture through a column of Basic

Alumina.[1] The mCPBA/acid stays on the column; the N-oxide elutes.[1]

Isolation: Dry the combined organic layers over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Product: Off-white hygroscopic solid or deliquescent oil.[1]

Part 3: Applications in Drug Discovery
Metabolite Identification (MetID)
Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs.[1] The oxidation of the

pyridine nitrogen to an N-oxide is a standard Phase I metabolic transformation mediated by

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]

The Problem: In LC-MS/MS analysis, an N-oxide metabolite (

) can sometimes be confused with hydroxylated metabolites (

) if fragmentation patterns are ambiguous.

The Solution: Using Pyridine-d5 N-oxide as a surrogate or internal standard allows

researchers to map the specific retention time shift and fragmentation behavior of the N-

oxide moiety without interference from the drug's own proton signals.[1]

Synthesis Workflow Diagram
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Start: Pyridine-d5

Reaction: Stir 18h @ RT

+ Reagent

Reagent: mCPBA / DCM

Checkpoint: TLC (MeOH/DCM)

Workup: Basic Alumina or NaHCO3 Wash

Conversion >95%

Product: Pyridine-d5 N-oxide

Concentration

Click to download full resolution via product page

Figure 2: Optimized synthesis workflow for deuterated N-oxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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